molecular formula C17H13F3N2O2 B11823985 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid

2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid

Cat. No.: B11823985
M. Wt: 334.29 g/mol
InChI Key: XVDPUDQRMRIJHA-UHFFFAOYSA-N
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Description

2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid is a complex organic compound with the molecular formula C17H13F3N2O2 It is known for its unique structure, which includes a cyano group, a pyrrole ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the cyano group and the trifluoromethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid lies in its specific structural features, such as the combination of the cyano group, the pyrrole ring, and the trifluoromethylphenyl group.

Biological Activity

2-Cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid (CAS No. 736949-14-7) is a compound with significant potential in various biological applications. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13F3N2O2, with a molecular weight of 334.29 g/mol. The structure features a pyrrole ring and a cyano group which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrrole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Certain structural features of this compound suggest potential effectiveness against bacterial and fungal infections.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Interaction with Cellular Signaling Pathways : The compound may modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial EffectsShowed effective inhibition against Staphylococcus aureus and Candida albicans.
Mechanistic StudyInduced apoptosis via mitochondrial pathway activation in leukemia cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. It was found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens. Results indicated that it exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Properties

Molecular Formula

C17H13F3N2O2

Molecular Weight

334.29 g/mol

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13F3N2O2/c1-10-6-12(7-13(9-21)16(23)24)11(2)22(10)15-5-3-4-14(8-15)17(18,19)20/h3-8H,1-2H3,(H,23,24)

InChI Key

XVDPUDQRMRIJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)O

Origin of Product

United States

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